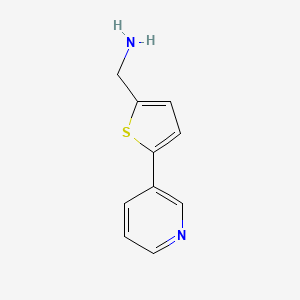

(5-pyridin-3-ylthiophen-2-yl)methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-pyridin-3-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLIGYPHPBLDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458692 | |

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-47-3 | |

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 3 Ylthiophen 2 Yl Methanamine

Retrosynthetic Analysis of the (5-pyridin-3-ylthiophen-2-yl)methanamine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or readily synthesizable precursors. This approach allows for the identification of key bond disconnections and the formulation of a coherent synthetic plan.

The primary strategic consideration in the retrosynthesis of this compound is the disconnection of the bond between the thiophene (B33073) and pyridine (B92270) rings. This C-C bond formation is typically achieved through cross-coupling reactions, which are a powerful tool in modern organic synthesis.

A logical disconnection point is the C-C bond between the thiophene C5 position and the pyridine C3 position. This leads to two key synthons: a 5-substituted-thiophen-2-yl precursor and a 3-substituted-pyridyl precursor. The nature of the substituents on these precursors is dictated by the chosen cross-coupling methodology. For instance, a Suzuki-Miyaura coupling approach would involve a thiophene boronic acid or ester and a pyridine halide (or vice versa).

Table 1: Retrosynthetic Disconnection and Corresponding Precursors

| Disconnection Strategy | Precursor 1 (Thiophene) | Precursor 2 (Pyridine) | Proposed Reaction |

| Thiophene-Pyridine C-C Bond | 5-Halothiophen-2-yl derivative | Pyridin-3-ylboronic acid | Suzuki-Miyaura Coupling |

| Thiophene-Pyridine C-C Bond | Thiophen-2-ylboronic acid derivative | 3-Halopyridine derivative | Suzuki-Miyaura Coupling |

This retrosynthetic approach simplifies the complex target molecule into more manageable building blocks, for which established synthetic routes are often available.

The aminomethyl group (-CH₂NH₂) at the C2 position of the thiophene ring can be introduced at various stages of the synthesis. Two primary strategies are considered in the retrosynthetic analysis:

Late-stage functionalization: In this approach, the aminomethyl group is introduced after the formation of the 5-(pyridin-3-yl)thiophene scaffold. This could involve the formylation of the thiophene ring followed by reductive amination, or the conversion of a carboxylic acid or nitrile group to the amine.

Early-stage incorporation: This strategy involves using a thiophene starting material that already contains a protected or precursor form of the aminomethyl group. For example, a 2-(bromomethyl)thiophene (B1339593) derivative could be used, with the amine being introduced via nucleophilic substitution, or a 2-cyanothiophene could be carried through the synthesis and reduced in a final step.

The choice between these strategies depends on the compatibility of the functional groups with the planned reaction conditions, particularly the cross-coupling step.

Precursor Synthesis and Building Block Construction

The successful synthesis of this compound relies on the efficient preparation of the key thiophene and pyridine building blocks identified in the retrosynthetic analysis.

The synthesis of appropriately functionalized thiophene rings is a cornerstone of this process. Various methods have been developed for the regioselective synthesis of substituted thiophenes.

The preparation of 5-substituted thiophen-2-yl derivatives often begins with thiophene itself or a 2-substituted thiophene. Halogenation, particularly bromination, at the 5-position is a common strategy to introduce a handle for cross-coupling reactions. For instance, direct bromination of 2-substituted thiophenes can yield the desired 5-bromo-2-substituted thiophene.

Alternatively, metal-catalyzed C-H activation can be employed to directly functionalize the C5 position of a 2-substituted thiophene, offering a more atom-economical approach. organic-chemistry.org

Thiophene-3-carbonitrile is a versatile precursor that can be synthesized through methods such as the dehydration of 3-thiophenecarboxamide or the reaction of 3-bromothiophene (B43185) with copper(I) cyanide. ontosight.ai While this specific isomer is not directly in the synthetic route for the target molecule, the methodologies are relevant for the synthesis of other functionalized thiophenes.

For the synthesis of aminomethyl thiophenes, the Gewald aminothiophene synthesis is a prominent method. pharmaguideline.com This base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with sulfur, yields 2-aminothiophenes. pharmaguideline.com While this provides a 2-amino group directly, further modification would be needed to obtain the desired 2-aminomethyl functionality.

A more direct route to a precursor for the aminomethyl group involves the reduction of a thiophene-2-carbonitrile. This nitrile can be introduced onto the thiophene ring through various methods, including the Sandmeyer reaction of a 2-aminothiophene or nucleophilic substitution on a 2-halothiophene with a cyanide salt. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), would yield the desired aminomethylthiophene.

Synthesis of Pyridine Building Blocks

A crucial component in the synthesis of this compound is the pyridin-3-yl moiety. This section outlines established methodologies for the creation of this essential building block.

The preparation of pyridin-3-yl precursors, often in the form of boronic acids or halides, is a critical first step. 3-Bromopyridine (B30812) is a common starting material for these transformations. One method for the synthesis of 3-bromopyridine involves the direct bromination of pyridine with bromine in the presence of sulfuric acid at elevated temperatures. nih.govnih.gov Another approach is the Sandmeyer reaction of 3-aminopyridine (B143674). nih.gov

Once 3-bromopyridine is obtained, it can be converted to pyridin-3-ylboronic acid, a key reagent for Suzuki-Miyaura cross-coupling reactions. This conversion is typically achieved through a lithium-halogen exchange with n-butyllithium at low temperatures, followed by quenching with a borate (B1201080) ester, such as triisopropyl borate, and subsequent hydrolysis to yield the desired boronic acid. medchemexpress.comresearchgate.net

While the direct functionalization of pyridine is a common strategy, the de novo synthesis of the pyridine ring through cyclization reactions offers an alternative route to highly substituted derivatives. Several named reactions are instrumental in this regard.

The Hantzsch pyridine synthesis is a well-established multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). smolecule.comsigmaaldrich.comcymitquimica.comresearchgate.net The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine.

The Kröhnke pyridine synthesis provides a pathway to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. chemicalbook.comnih.govresearchgate.netnih.govmdpi.com

Another notable method is the Bohlmann-Rahtz pyridine synthesis , which generates substituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration. thermofisher.comrsc.orgbeilstein-journals.orgoriprobe.com

The Gattermann-Skita synthesis offers a route to pyridine derivatives through the reaction of a malonate ester salt with dichloromethylamine. google.com

These cyclization strategies allow for the introduction of various substituents onto the pyridine ring, which can be advantageous for creating diverse analogs of the target compound.

Preparation of Common Linker Precursors

The thiophene portion of the target molecule must be appropriately functionalized to enable both the coupling to the pyridine ring and the final installation of the methanamine group. This typically involves the synthesis of a thiophene derivative bearing a leaving group (such as bromine) at the 5-position and a precursor to the methanamine group at the 2-position.

Common precursors for the methanamine group include a nitrile (-CN) or a carboxaldehyde (-CHO) group.

5-Bromothiophene-2-carbonitrile (B1273544) can be synthesized through the bromination of 2-cyanothiophene. smolecule.com Alternatively, it can be prepared from 5-bromothiophene-2-carbaldehyde (B154028) oxime via dehydration.

5-Bromothiophene-2-carboxaldehyde is commonly prepared by the bromination of 2-thiophenecarboxaldehyde using a brominating agent like N-bromosuccinimide (NBS). medchemexpress.comsigmaaldrich.comchemicalbook.comthermofisher.com

These precursors are stable and can be readily used in the subsequent cross-coupling reaction.

Strategies for Connecting the Thiophene and Pyridine Rings

The key step in the assembly of the (5-pyridin-3-ylthiophen-2-yl) core is the formation of the carbon-carbon bond between the two heterocyclic rings. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.

Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is particularly well-suited for the formation of heteroaryl-heteroaryl bonds.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide. In the context of synthesizing this compound, this translates to the coupling of pyridin-3-ylboronic acid with a 5-bromothiophene precursor.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) complex with a suitable phosphine (B1218219) ligand, and a base (e.g., sodium carbonate, potassium carbonate, or potassium phosphate). A variety of solvents can be employed, including mixtures of an organic solvent (like dioxane, DME, or toluene) and water.

The general scheme for the Suzuki-Miyaura coupling in this synthesis is as follows:

This reaction can be performed with either 5-bromothiophene-2-carbonitrile or 5-bromothiophene-2-carboxaldehyde to yield 5-(pyridin-3-yl)thiophene-2-carbonitrile or 5-(pyridin-3-yl)thiophene-2-carboxaldehyde, respectively.

The final step in the synthesis is the conversion of the nitrile or aldehyde group to the methanamine group.

Reduction of the Nitrile: The cyano group of 5-(pyridin-3-yl)thiophene-2-carbonitrile can be reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Reductive Amination of the Aldehyde: The formyl group of 5-(pyridin-3-yl)thiophene-2-carboxaldehyde can be converted to the methanamine via reductive amination. This process typically involves the formation of an intermediate imine by reaction with an ammonia source, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or by catalytic hydrogenation.

The choice between the nitrile and aldehyde route may depend on factors such as the availability of starting materials, reaction yields, and the compatibility of functional groups in more complex derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Alternative Cross-Coupling Methods (e.g., Stille, Negishi, Buchwald-Hartwig)

While Suzuki coupling is a common method for forging the aryl-aryl bond between the pyridine and thiophene rings, several alternative palladium-catalyzed cross-coupling reactions offer distinct advantages in terms of substrate scope and reaction conditions. These methods are pivotal for constructing the 5-pyridin-3-ylthiophene core from appropriately halogenated or metalated precursors.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. For the synthesis of the target scaffold, this could involve the reaction of 2-stannylthiophene with 3-bromopyridine or 3-stannylpyridine with a 2-halothiophene derivative. A key advantage of the Stille reaction is its tolerance for a wide array of functional groups, though a significant drawback is the toxicity of the organotin reagents.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. wikipedia.orgnumberanalytics.com This method is known for its high reactivity and functional group tolerance. wikipedia.org The synthesis could proceed by coupling a 2-(halozincio)thiophene derivative with 3-bromopyridine or a (pyridin-3-yl)zinc halide with a 2-halothiophene. orgsyn.org Palladium or nickel catalysts are typically employed, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org

Buchwald-Hartwig Amination: Primarily a method for C-N bond formation, the Buchwald-Hartwig amination can be strategically adapted to form the pyridinyl-thiophene linkage. wikipedia.orgnumberanalytics.com For instance, a 3-aminopyridine could be coupled with a 2-halothiophene, or a 2-aminothiophene derivative could be reacted with a 3-halopyridine. This palladium-catalyzed reaction is highly valued for its efficiency in synthesizing aryl amines. jk-sci.comlibretexts.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com

| Coupling Method | Organometallic Reagent | Organic Halide | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Stille Coupling | Organotin (e.g., R-SnBu₃) | Aryl/Heteroaryl Halide or Triflate | High functional group tolerance; stable reagents. | Toxicity of tin compounds; purification challenges. |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Aryl/Heteroaryl Halide or Triflate | High reactivity; couples sp³, sp², and sp carbons. wikipedia.org | Moisture and air sensitivity of organozinc reagents. |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Aryl/Heteroaryl Halide or Triflate | Excellent for C-N bond formation; broad amine scope. wikipedia.org | Not a direct C-C coupling method; requires strategic adaptation. |

Non-Catalytic Condensation and Cyclization Reactions

These methods focus on constructing the thiophene ring from acyclic precursors, which may already bear the desired pyridine substituent. These reactions often proceed through base-catalyzed condensations followed by an intramolecular cyclization.

Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful one-pot, multi-component reaction that produces highly functionalized 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. wikipedia.orgderpharmachemica.com The resulting 2-amino group on the thiophene ring can serve as a synthetic handle for further modifications.

Fiesselmann Thiophene Synthesis: This method allows for the generation of substituted thiophenes from the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or similar substrates in the presence of a base. derpharmachemica.comwikipedia.org The reaction proceeds via conjugate addition of the thiol to the alkyne, followed by cyclization. wikipedia.orgwikiwand.com A variation of this synthesis can also produce 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikiwand.com

Hinsberg Synthesis: The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions. derpharmachemica.com The reaction proceeds through two consecutive aldol-type condensations. researchgate.net Subsequent hydrolysis and decarboxylation can yield the desired thiophene core. youtube.com The mechanism is considered to be a Stobbe-type condensation, which initially furnishes a half-acid, half-ester thiophene derivative. acs.org

| Reaction | Key Precursors | Typical Product | Mechanism Hallmark |

|---|---|---|---|

| Gewald Synthesis | Carbonyl compound, Activated nitrile, Sulfur | 2-Aminothiophene | Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.orgderpharmachemica.com |

| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-Acetylenic ester | 3-Hydroxythiophene-2-carboxylate | Conjugate addition followed by intramolecular condensation. wikipedia.orgwikiwand.com |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Thiodiacetate | Thiophene-2,5-dicarboxylate | Double aldol (B89426) condensation (Stobbe-type). derpharmachemica.comresearchgate.net |

Introduction and Functionalization of the Aminomethyl Moiety

Once the 5-(pyridin-3-yl)thiophene scaffold is assembled, the final key step is the introduction of the aminomethyl (-CH₂NH₂) group at the C2 position of the thiophene ring. Several robust synthetic routes can achieve this transformation.

Reduction of Nitrile Precursors to Amines

A common and efficient strategy is the reduction of a nitrile precursor, namely (5-pyridin-3-yl)thiophene-2-carbonitrile. This intermediate can be synthesized via methods such as the Sandmeyer reaction from a 2-amino-5-(pyridin-3-yl)thiophene or by palladium-catalyzed cyanation of a 2-halo-5-(pyridin-3-yl)thiophene.

Catalytic Hydrogenation: This method involves the reduction of the nitrile group using hydrogen gas in the presence of a metal catalyst. oup.com Commonly used catalysts include palladium (Pd), platinum (Pt), and Raney Nickel (Ra-Ni). rsc.org The reaction is typically performed under pressure in a suitable solvent. A challenge with nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts. This can often be suppressed by the addition of ammonia to the reaction mixture. Rhodium-based catalysts have also shown excellent activity and selectivity for the hydrogenation of heteroaromatic nitriles to primary amines. researchgate.net

Hydride Reduction: Powerful hydride-donating reagents are highly effective for the reduction of nitriles to primary amines. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.netyoutube.com The reaction mechanism involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. chemistrysteps.comswun.edu.cn The initial addition forms an imine anion intermediate, which is then rapidly reduced again to a dianion species. A subsequent aqueous or acidic workup protonates the nitrogen to yield the final primary amine. chemistrysteps.com

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Catalyst (e.g., Ra-Ni, Pd/C, Rh), Solvent (e.g., MeOH, EtOH), often with NH₃ | "Green" reagents (H₂); catalyst can be recycled; scalable. | Requires pressure equipment; risk of secondary/tertiary amine formation. nih.gov |

| Hydride Reduction | LiAlH₄, Solvent (e.g., THF, Et₂O), followed by aqueous workup | High yield; rapid reaction; excellent functional group selectivity. chemistrysteps.com | Highly reactive/pyrophoric reagent; requires anhydrous conditions; stoichiometric waste. |

Functionalization of Halomethyl or Aldehyde Intermediates

An alternative set of pathways involves the synthesis of an intermediate where the C2 position of the thiophene is already at the correct oxidation state.

From Halomethyl Intermediates: A 2-(halomethyl)-5-(pyridin-3-yl)thiophene, such as the chloromethyl derivative, serves as an excellent electrophile for introducing the amino group. This intermediate can be prepared from the corresponding 2-thiophenemethanol (B153580) by reaction with an agent like thionyl chloride. chemicalbook.com The aminomethyl group can then be installed via several methods:

Direct Amination: Reaction with an excess of ammonia can directly form the primary amine, though over-alkylation to form secondary and tertiary amines is a significant risk.

Gabriel Synthesis: A superior method for forming primary amines involves reacting the halomethyl intermediate with potassium phthalimide (B116566). wikipedia.orglibretexts.org The nitrogen of phthalimide acts as a protected amine nucleophile, preventing over-alkylation. masterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine. wikipedia.orgchemistrysteps.com

Azide (B81097) Route: The halide can be displaced by sodium azide to form an azidomethyl intermediate. Subsequent reduction of the azide, for example by catalytic hydrogenation or with LiAlH₄, cleanly yields the primary amine.

From Aldehyde Intermediates: The compound 5-(pyridin-3-yl)thiophene-2-carbaldehyde (B143329) is another key intermediate. wikipedia.org This aldehyde can be prepared by Vilsmeier-Haack formylation of 5-(pyridin-3-yl)thiophene. wikipedia.org The aldehyde group can then be converted to the aminomethyl group via reductive amination.

Reductive Amination Pathways

Reductive amination is a highly versatile method for forming amines from carbonyl compounds. libretexts.org To synthesize this compound, the precursor 5-(pyridin-3-yl)thiophene-2-carbaldehyde is reacted with an ammonia source (such as ammonia itself or ammonium chloride) to form an intermediate imine in situ. This imine is not typically isolated but is immediately reduced to the amine.

Mild reducing agents are preferred for this one-pot reaction, as they must be selective enough to reduce the C=N double bond of the imine without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most common reagents for this purpose due to their enhanced stability at neutral to slightly acidic pH and their selectivity for imines over aldehydes. libretexts.org Catalytic hydrogenation can also be employed to reduce the intermediate imine.

Compound Reference Table

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Compound |

| 3-Bromopyridine | Cross-coupling precursor |

| 2-Stannylthiophene / 2-Halothiophene | Cross-coupling precursors |

| Diethyl thiodiacetate | Hinsberg synthesis precursor |

| Thioglycolic acid | Fiesselmann synthesis precursor |

| (5-pyridin-3-yl)thiophene-2-carbonitrile | Nitrile precursor for reduction |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent |

| 2-(Halomethyl)-5-(pyridin-3-yl)thiophene | Halomethyl intermediate |

| 5-(pyridin-3-yl)thiophene-2-carbaldehyde | Aldehyde intermediate |

| Potassium phthalimide | Gabriel synthesis reagent |

| Hydrazine (N₂H₄) | Gabriel synthesis reagent |

| Sodium cyanoborohydride (NaBH₃CN) | Reductive amination reagent |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reductive amination reagent |

Total Synthesis Strategies for this compound

Linear and convergent syntheses represent classical approaches to building molecular complexity. In the context of this compound, these routes would involve the stepwise construction of the target molecule.

A linear synthesis would involve the sequential modification of a single starting material. For instance, one could start with a substituted thiophene and build the pyridine ring onto it, followed by the introduction of the methanamine group. However, a more common and often more efficient approach is a convergent synthesis . This strategy involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, a logical convergent approach involves the coupling of a pyridine-containing fragment and a thiophene-containing fragment.

A prevalent method for achieving this coupling is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction allows for the formation of a carbon-carbon bond between a boronic acid (or its ester) and an organohalide. Two primary convergent pathways can be envisioned:

Pathway A: Coupling of a pyridineboronic acid with a functionalized bromothiophene.

Pathway B: Coupling of a thiophene-boronic acid with a functionalized bromopyridine.

Pathway A is particularly attractive as it allows for the use of commercially available pyridine-3-boronic acid. The synthesis would proceed by first preparing a suitable 2-functionalized-5-bromothiophene. This thiophene can then be coupled with pyridine-3-boronic acid to form the 5-(pyridin-3-yl)thiophene core, which is then converted to the final product. A key intermediate in this route is 5-(pyridin-3-yl)thiophene-2-carbaldehyde, which can be transformed into the target methanamine via reductive amination. researchgate.netmdpi.com

The following table outlines a plausible linear/convergent synthetic sequence based on this approach.

| Step | Reactants | Reagents and Conditions | Product | Reaction Type |

| 1 | 2,5-Dibromothiophene | 1. n-BuLi, THF, -78 °C; 2. DMF | 5-Bromothiophene-2-carbaldehyde | Formylation |

| 2 | 5-Bromothiophene-2-carbaldehyde, Pyridine-3-boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | Suzuki-Miyaura Cross-Coupling |

| 3 | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde, Ammonia | H₂, Raney Ni or NaBH(OAc)₃ | This compound | Reductive Amination |

Interactive Data Table: Linear/Convergent Synthesis of this compound (Please note: This represents a generalized synthetic proposal based on established chemical reactions. Specific conditions may require optimization.)

An alternative convergent strategy involves the use of a pre-functionalized thiophene containing the methanamine or a precursor thereof. For example, (5-bromothiophen-2-yl)methanamine (B1290436) is a known compound. scbt.com A Suzuki-Miyaura coupling of this intermediate with pyridine-3-boronic acid would directly yield the target molecule in a highly convergent fashion.

| Step | Reactants | Reagents and Conditions | Product | Reaction Type |

| 1 | (5-Bromothiophen-2-yl)methanamine, Pyridine-3-boronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat | This compound | Suzuki-Miyaura Cross-Coupling |

Interactive Data Table: Convergent Synthesis via a Pre-functionalized Thiophene

One-pot reactions and domino (or cascade) processes offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without the isolation of intermediates. While a specific one-pot synthesis for this compound has not been explicitly reported, the principles of multicomponent reactions for the synthesis of highly substituted pyridines and thiophenes are well-established. ekb.eg

A hypothetical one-pot synthesis could be designed based on the Gewald aminothiophene synthesis. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur to form a 2-aminothiophene. derpharmachemica.com One could envision a multicomponent reaction where a pyridine-containing starting material, a suitable four-carbon synthon, and a source of sulfur and nitrogen are combined to construct the target molecule in a single operation.

Similarly, domino reactions, where a single event triggers a cascade of subsequent intramolecular transformations, could be employed. For example, a domino process could be initiated by a cross-coupling reaction, which then sets up a subsequent cyclization and functionalization sequence to build the aminomethyl-substituted thiophene ring fused to the pyridine. Research into domino reactions for the synthesis of substituted thiophenes and thieno[3,2-b]pyridines has demonstrated the feasibility of such complex transformations. plu.mxnih.gov

The development of a bespoke one-pot or domino reaction for the synthesis of this compound would represent a significant advancement in the efficient synthesis of this and related compounds. Such a strategy would likely involve the careful selection of starting materials and catalysts to control the regioselectivity and chemoselectivity of the multiple bond-forming events occurring in a single pot.

| Strategy | Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Transformation(s) |

| Hypothetical One-Pot | A 3-pyridyl-substituted carbonyl compound | An activated nitrile (e.g., malononitrile) | Elemental Sulfur | Knoevenagel condensation followed by Gewald aminothiophene synthesis and functional group manipulation. |

| Domino Process | A suitably functionalized pyridine derivative | An alkyne or other unsaturated precursor | N/A | Initial intermolecular reaction followed by a cascade of intramolecular cyclizations. |

Interactive Data Table: Conceptual One-Pot and Domino Strategies

Chemical Reactivity and Transformation Studies of 5 Pyridin 3 Ylthiophen 2 Yl Methanamine

Reactions Involving the Primary Amine Moiety

The primary aminomethyl group (-CH₂NH₂) is a key site of reactivity in (5-pyridin-3-ylthiophen-2-yl)methanamine. Its nucleophilic character allows it to participate in a wide array of bond-forming reactions, including acylations, alkylations, and condensations.

Acylation, Sulfonylation, and Carbocylation Reactions

The primary amine of this compound readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. While specific studies detailing these reactions on this compound are not extensively documented in peer-reviewed literature, the reactivity is analogous to that of other primary amines. These transformations are fundamental in synthetic chemistry for introducing new functional groups and modifying the electronic and physical properties of the parent molecule. For instance, the formation of a sulfonamide linkage with moieties like a naphthalenesulfonyl group can enhance the metabolic stability of related compounds. google.com

Table 1: Representative Amine Derivatization Reactions

| Reaction Type | Reagent Class | Product Type |

|---|---|---|

| Acylation | Acyl Halides (e.g., Acetyl chloride) | Amide |

| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | Sulfonamide |

| Carbocylation | Chloroformates (e.g., Benzyl chloroformate) | Carbamate |

Alkylation and Reductive Amination Reactions

The synthesis of this compound itself is often accomplished via the reductive amination of its corresponding aldehyde precursor, 5-pyridin-3-ylthiophene-2-carbaldehyde. This reaction highlights the feasibility of forming the C-N bond through an imine intermediate, which is subsequently reduced. One documented method involves reacting the aldehyde with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride in methanol, which produces the target primary amine in good yield.

Table 2: Synthesis via Reductive Amination

| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-pyridin-3-ylthiophene-2-carbaldehyde | Ammonium acetate | Sodium cyanoborohydride | Methanol | 76 |

Furthermore, the primary amine of this compound can undergo N-alkylation with alkyl halides or participate as the amine component in further reductive amination reactions with other aldehydes or ketones. This process, which involves the in-situ formation and reduction of an imine, is a powerful method for synthesizing secondary and tertiary amines. Various reducing agents, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation, can be employed for this transformation.

Condensation Reactions with Carbonyl Compounds

The primary amine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and may be catalyzed by acid or base. The resulting C=N double bond in the imine product can be subsequently reduced, as seen in reductive amination, or participate in other chemical transformations. The formation of imines is a common strategy for constructing more complex molecular architectures and is a foundational reaction in the synthesis of various heterocyclic systems.

Amine Oxidation and Nitrogen Heterocyclic Transformations

While the oxidation of the sulfur atom in the thiophene (B33073) ring to form sulfoxides and sulfones is a known transformation for this class of compounds, specific studies on the direct oxidation of the primary amine of this compound are not widely reported. google.com Oxidation of primary amines can lead to various products, including nitroso compounds, oximes, or nitriles, depending on the oxidant and reaction conditions. Such transformations could serve as a pathway to novel nitrogen-containing heterocyclic structures, although this potential remains largely unexplored for this specific molecule.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). However, the reactivity and regioselectivity in this compound are influenced by the existing substituents: the pyridin-3-yl group at position 5 and the aminomethyl group at position 2. The available positions for substitution on the thiophene ring are C3 and C4.

Halogenation, Nitration, and Sulfonation Regioselectivity

Detailed experimental studies on the electrophilic substitution of the this compound core are scarce. However, the regiochemical outcome can be predicted based on the electronic effects of the substituents.

Directing Effects: The pyridin-3-yl group is electron-withdrawing due to the electronegativity of the nitrogen atom, thus deactivating the thiophene ring towards EAS and acting as a meta-director. The aminomethyl group (-CH₂NH₂) is generally a weak activating, ortho, para-directing group.

Regioselectivity in Nitration and Sulfonation: These reactions are typically performed under strong acidic conditions. Under these conditions, both the pyridine (B92270) nitrogen and the primary amine will be protonated. The resulting pyridinium (B92312) and ammonium (-CH₂NH₃⁺) groups are strongly deactivating and meta-directing. Both substituents would therefore direct an incoming electrophile to the C4 position of the thiophene ring. It is important to note that the harsh conditions of traditional nitration (e.g., HNO₃/H₂SO₄) can lead to degradation of the acid-sensitive thiophene ring. Milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), are often preferred for thiophenes. stackexchange.comsemanticscholar.orgresearchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Conditions | Key Directing Group(s) | Predicted Major Product |

|---|---|---|---|

| Nitration | Strongly Acidic | Pyridinium and -CH₂NH₃⁺ (both meta-directing) | 4-Nitro derivative |

| Sulfonation | Strongly Acidic | Pyridinium and -CH₂NH₃⁺ (both meta-directing) | 4-Sulfonic acid derivative |

| Halogenation | Non-acidic | -CH₂NH₂ (ortho-directing) vs. Pyridyl (meta-directing) | Mixture, likely favoring 3-halo derivative |

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the introduction of alkyl and acyl substituents onto an aromatic ring. arkat-usa.org However, the reactivity of this compound in such reactions is complex due to the opposing electronic natures of its heterocyclic rings.

The pyridine ring is generally unreactive towards Friedel-Crafts reactions. This is because the nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. Furthermore, the basic nitrogen can complex with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation and rendering the reaction ineffective. rsc.org

Conversely, the thiophene ring is electron-rich and typically undergoes electrophilic substitution, including Friedel-Crafts reactions, with a preference for the C2 and C5 positions. rsc.org In the case of this compound, the C5 position of the thiophene ring is already substituted. Therefore, any Friedel-Crafts reaction would be expected to occur at the remaining activated positions of the thiophene ring, primarily the C3 and C4 positions, with a potential for reaction at the C2 position if steric hindrance from the aminomethyl group is not prohibitive.

Given the deactivating effect of the pyridyl substituent on the thiophene ring and the potential for catalyst poisoning by the pyridine nitrogen and the primary amine, intermolecular Friedel-Crafts reactions on this compound are expected to be challenging. However, intramolecular variants, particularly acylation, may be more feasible under specific conditions. For instance, related 3-(phenylthio)propanoic acids have been shown to undergo intramolecular Friedel-Crafts acylation to form thiochromones, demonstrating the viability of such cyclizations on sulfur-containing aromatic systems. digitellinc.com

Table 1: Predicted Reactivity in Friedel-Crafts Reactions

| Reaction Type | Reagent/Catalyst | Expected Outcome for this compound |

|---|---|---|

| Intermolecular Alkylation | R-X / AlCl₃ | Low to no reactivity on either ring. |

| Intermolecular Acylation | RCOCl / AlCl₃ | Low to no reactivity on the pyridine ring; potential for low-yield acylation on the thiophene ring. |

Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen can be readily alkylated by treatment with alkyl halides or other alkylating agents. This reaction leads to the formation of a quaternary pyridinium salt. The rate of this reaction can be influenced by the steric and electronic environment of the nitrogen atom. For this compound, the nitrogen is relatively unhindered, suggesting that N-alkylation should proceed readily.

Similarly, N-acylation can be achieved by reacting the compound with acyl chlorides or anhydrides. This results in the formation of an N-acylpyridinium ion, which is a highly reactive species that can be used as an intermediate in further transformations. The N-acylation of amines, including heterocyclic amines like aminopyridines, is a well-established transformation in organic synthesis. arkat-usa.org

It is important to note that the aminomethyl group in this compound is also a primary amine and will compete with the pyridine nitrogen for alkylating and acylating agents. Selective N-alkylation or N-acylation of the pyridine nitrogen would require careful control of reaction conditions or the use of a protecting group strategy for the aminomethyl function.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | N-methylpyridinium iodide salt |

Pyridine N-Oxide Formation and Subsequent Rearrangements

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting this compound N-oxide would have altered reactivity compared to the parent molecule. The N-oxide is more reactive towards both electrophilic and nucleophilic substitution on the pyridine ring. researchgate.netsemanticscholar.org

Pyridine N-oxides with an alkyl substituent at the 2-position can undergo a characteristic rearrangement known as the Boekelheide reaction. wikipedia.org This reaction, typically carried out with acetic anhydride or trifluoroacetic anhydride, results in the formation of a 2-hydroxymethylpyridine derivative. wikipedia.orgtandfonline.comtandfonline.com While this compound does not have a simple alkyl group at the 2-position of the pyridine ring, analogous rearrangements involving functionalized side chains have been reported. For instance, visible light-induced methods have been developed for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org

Metalation and Lithiation Reactions of Aromatic Rings

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In this compound, both the pyridine and thiophene rings are susceptible to deprotonation by strong bases like organolithium reagents. The regioselectivity of this reaction is governed by the directing effects of the substituents.

The pyridine ring can undergo directed ortho-metalation, where a substituent directs the deprotonation to an adjacent position. The pyridine nitrogen itself can act as a directing group, favoring lithiation at the C2 and C6 positions. The aminomethyl group, especially if protected as an amide, can also direct lithiation to the ortho position on the pyridine ring (C2 or C4).

The thiophene ring is also readily lithiated, typically at the C2 and C5 positions. Since the C5 position is substituted in the target molecule, lithiation would be expected to occur at the C2 position. However, the presence of the pyridyl substituent will influence the acidity of the thiophene protons.

The outcome of the lithiation of this compound will depend on the specific organolithium reagent used and the reaction conditions. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Ring-Opening and Ring-Closing Transformations of the Heterocyclic Units

The heterocyclic rings in this compound, while generally stable, can undergo ring-opening or ring-closing reactions under specific conditions.

The thiophene ring can be susceptible to ring-opening upon treatment with strong nucleophiles. For example, fused thiophenes have been shown to undergo ring cleavage when treated with organolithium reagents. beilstein-journals.org The stability of the thiophene ring in this compound towards nucleophilic attack would depend on the reaction conditions and the nature of the nucleophile.

Ring-closing reactions are more commonly employed in the synthesis of the pyridinylthiophene scaffold itself. For instance, intramolecular substitution reactions, where a thiophenoxide acts as a leaving group, have been used to form five-membered heterocyclic rings. researchgate.net Such strategies could potentially be adapted to create more complex fused systems starting from appropriately functionalized derivatives of this compound.

Photochemical and Electrochemical Reactivity

The conjugated π-system of this compound suggests that it will exhibit interesting photochemical and electrochemical properties.

Photochemical Reactivity: Thiophene and its derivatives are known to undergo photochemical isomerization reactions. netsci-journal.comresearchgate.net For instance, irradiation can lead to the formation of Dewar thiophenes and other isomeric products. netsci-journal.com Styrylthiophenes, which have a similar conjugated system, undergo photocyclization to form thiahelicenes. acs.orgnih.gov It is plausible that this compound could undergo analogous photochemical transformations, such as isomerization of the thiophene ring or cyclization reactions involving the pyridine and thiophene rings.

Electrochemical Reactivity: Thiophene-pyridine copolymers have been studied for their electrochemical properties. acs.org Thiophene units are readily oxidized (p-doped), while pyridine units can be reduced (n-doped). The electrochemical behavior of this compound is expected to reflect this dual character. Cyclic voltammetry studies on related thiophene-pyridine co-oligomers have shown that these molecules can be both oxidized and reduced. The electrochemical polymerization of thiophene and its derivatives is a well-established method for producing conducting polymers. bohrium.comacs.orgjept.de It is conceivable that this compound could undergo electrochemical polymerization to form a conducting polymer with potentially interesting optoelectronic properties.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(phenylthio)propanoic acid |

| Thiochromone |

| N-methylpyridinium iodide |

| N-acetylpyridinium chloride |

| This compound N-oxide |

| 2-hydroxymethylpyridine |

| Dewar thiophene |

| Styrylthiophene |

Synthesis and Characterization of Derivatives and Analogs of 5 Pyridin 3 Ylthiophen 2 Yl Methanamine

Chemical Modifications of the Aminomethyl Group

The primary amine of (5-pyridin-3-ylthiophen-2-yl)methanamine is a versatile functional group that can be readily modified to generate a variety of derivatives, including secondary and tertiary amines, amides, ureas, thioureas, and quaternary ammonium (B1175870) salts.

Secondary and Tertiary Amine Derivatives

The synthesis of secondary and tertiary amine derivatives of this compound can be achieved through several established synthetic methodologies. One common approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. For instance, the reaction of this compound with an appropriate aldehyde would yield a secondary amine, while reaction with a ketone would lead to a tertiary amine.

Another effective method for the synthesis of secondary amines is the N-alkylation of N-aminopyridinium salts. This self-limiting alkylation strategy provides a selective route to secondary amines. The primary amine can be converted to an N-aminopyridinium salt, which can then be alkylated. Subsequent removal of the pyridinium (B92312) group yields the desired secondary amine.

While specific examples of N-alkylation for this compound are not extensively documented in the literature, the general applicability of these methods to primary amines suggests their feasibility for this compound.

Table 1: Representative Secondary and Tertiary Amine Derivatives

| Derivative Name | R1 | R2 | Synthetic Method |

| N-Methyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | CH₃ | H | Reductive Amination |

| N,N-Dimethyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | CH₃ | CH₃ | Reductive Amination |

| N-Ethyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | C₂H₅ | H | Reductive Amination |

| N-Phenyl-(5-pyridin-3-ylthiophen-2-yl)methanamine | C₆H₅ | H | Buchwald-Hartwig Amination |

This table presents hypothetical derivatives based on common synthetic reactions.

Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The primary amine of this compound readily undergoes acylation and related reactions to form amides, ureas, and thioureas.

Amide Derivatives: Amides can be synthesized by reacting the primary amine with acyl chlorides or carboxylic acids. The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the reaction with carboxylic acids under mild conditions. For example, the synthesis of N-(5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl)amides has been successfully achieved using HATU and diisopropylethylamine. researchgate.net This methodology can be applied to this compound to produce a wide array of amide derivatives. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized by reacting substituted thiophen-2-amines with acyl chlorides under basic conditions. mdpi.com

Urea and Thiourea Derivatives: Urea and thiourea derivatives are typically prepared by the reaction of the primary amine with isocyanates and isothiocyanates, respectively. This reaction is generally straightforward and proceeds with high yields. For instance, novel urea and thiourea derivatives of (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine have been synthesized by reacting the parent amine with various substituted aryl isocyanates and isothiocyanates. researchgate.net Similarly, a series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives were synthesized from the corresponding amine. nih.gov These methods are directly applicable to this compound.

Table 2: Representative Amide, Urea, and Thiourea Derivatives

| Derivative Type | Reagent | Resulting Derivative |

| Amide | Acetyl chloride | N-((5-(pyridin-3-yl)thiophen-2-yl)methyl)acetamide |

| Amide | Benzoyl chloride | N-((5-(pyridin-3-yl)thiophen-2-yl)methyl)benzamide |

| Urea | Phenyl isocyanate | 1-Phenyl-3-((5-(pyridin-3-yl)thiophen-2-yl)methyl)urea |

| Thiourea | Phenyl isothiocyanate | 1-Phenyl-3-((5-(pyridin-3-yl)thiophen-2-yl)methyl)thiourea |

This table presents hypothetical derivatives based on common synthetic reactions.

Quaternary Ammonium Salt Formation

Structural Analogs with Varied Linkers and Bridges

Modification of the linker between the pyridine (B92270) and thiophene (B33073) rings can lead to structural analogs with altered spatial arrangements and electronic properties.

Homologation of the Methanamine Bridge

Homologation involves increasing the length of the carbon chain connecting the amine to the thiophene ring. For example, the synthesis of [2-(5-pyridin-3-ylthiophen-2-yl)ethyl]amine, a homolog of this compound, would introduce an additional methylene (B1212753) group. This can be achieved through a multi-step synthesis starting from a suitable thiophene derivative, for instance, by conversion of a thiophene carboxaldehyde to a nitrostyrene, followed by reduction of the nitro group and the double bond. A related compound, 2-(Pyridin-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine, has been reported, demonstrating the feasibility of such structural modifications. chemsrc.com

Heteroatom Substitution within the Linker Structure

Replacing the methylene carbon of the aminomethyl linker with a heteroatom, such as oxygen or sulfur, can significantly impact the molecule's conformation and potential for hydrogen bonding. For example, an analog with an ether linkage, such as 3-((5-(aminomethyl)thiophen-2-yl)oxy)pyridine, could be synthesized. A similar structural motif is seen in [5-(Thiophen-3-ylmethoxy)pyridin-2-yl]methanamine, where an ether linkage connects the thiophene and pyridine rings through a methylene group. nih.gov These analogs can be prepared through Williamson ether synthesis or other related coupling reactions.

Substitution Pattern Variations on the Thiophene Ring

The thiophene moiety in this compound is a five-membered, electron-rich aromatic heterocycle. nih.gove-bookshelf.de Its reactivity, particularly towards electrophilic substitution, is significantly higher than that of benzene (B151609) and is influenced by the position and nature of substituents on the ring. nih.gov Modifications to this ring are pivotal for modulating the electronic properties and biological interactions of the molecule. nih.gov

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring profoundly alters the electron density distribution and reactivity of the molecule. Thiophene itself is considered electron-rich due to the delocalization of six π-electrons over the five-membered ring. e-bookshelf.de

Electron-Donating Groups (EDGs): The addition of EDGs (e.g., alkyl, alkoxy groups) further increases the electron density of the thiophene ring. This enhances its reactivity towards electrophilic substitution, which typically occurs at the position adjacent to the heteroatom (α-position). e-bookshelf.de Research on donor-acceptor semiconducting polymers has highlighted the critical role of electron-donating thiophene units in influencing the material's mechanical and thermal properties. amanote.com

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., nitro, cyano, acyl groups) decreases the electron density of the thiophene ring. This deactivation makes electrophilic substitution more difficult. e-bookshelf.de However, it enhances the ring's susceptibility to nucleophilic attack and can alter its behavior in cycloaddition reactions. For instance, thiophenes substituted with nitro groups can act as dienophiles in Diels-Alder reactions. researchgate.net Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the presence of EWGs can be crucial for biological activity. nih.gov

Regioisomers, where the pyridine-methanamine substituent is attached to a different position of the thiophene ring, exhibit distinct properties due to altered electronic and steric environments. The parent compound features a 2,5-disubstituted thiophene. A key regioisomer would involve substitution at the 3-position of the thiophene ring, leading to a (thiophen-3-yl)methanamine derivative.

For example, the analog [6-(Thiophen-3-yl)pyridin-3-yl]methanamine represents a significant structural shift. In this isomer, the pyridine unit is connected to the C3 position of the thiophene. This change has notable implications:

Electronic Properties: The thiophen-3-yl unit introduces a different electron density profile compared to the thiophen-2-yl isomer, which can alter intramolecular interactions like π-π stacking.

Bioactivity: Such positional isomerism can fundamentally affect the molecule's ability to bind with biological targets, such as enzymes or receptors, potentially leading to different pharmacological profiles.

Studies on other complex molecules with thiophene cores have confirmed that substitution patterns critically modulate their functional properties. Research on tetraphenylethylene–thiophene derivatives demonstrated that a 2-substituted isomer exhibited the highest photoluminescence quantum yield, while the corresponding 3-substituted isomer had a significantly lower yield, highlighting the profound impact of the substituent's position on the thiophene ring. mdpi.com

| Compound | Key Structural Difference | Potential Implications |

|---|---|---|

| This compound | Pyridine at C2 of thiophene | Parent compound with specific electronic and steric profile. |

| (X-pyridin-Y-ylthiophen-3-yl)methanamine Analog | Pyridine at C3 of thiophene | Altered electron density, π-π stacking, and receptor binding affinity. |

Substitution Pattern Variations on the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. beilstein-journals.orgnih.gov This characteristic makes it less reactive towards electrophilic substitution compared to benzene but opens avenues for nucleophilic substitution and direct C-H functionalization, albeit with challenges related to regioselectivity. beilstein-journals.orgnih.govrsc.org

Altering the connection point on the pyridine ring from the 3-position to the 2- or 4-position creates positional isomers with distinct electronic and steric properties. The nitrogen atom's position relative to the thiophene substituent significantly influences the molecule's basicity, dipole moment, and ability to coordinate with metal ions or form hydrogen bonds.

Pyridin-2-yl Analog: A (5-pyridin-2-ylthiophen-2-yl)methanamine isomer would place the thiophene ring directly adjacent to the pyridine nitrogen. This proximity can lead to unique intramolecular interactions and steric hindrance, potentially influencing the conformation of the molecule. The synthesis of 2-substituted pyridines can be achieved through various methods, including palladium-catalyzed C-H functionalization, which can selectively target the C2 position. beilstein-journals.org

The synthesis of these isomers often relies on transition-metal-catalyzed cross-coupling reactions or direct C-H activation strategies that allow for regioselective functionalization of the pyridine core. beilstein-journals.orgnih.gov

| Isomer | Position of Thiophene | Expected Influence on Properties |

|---|---|---|

| Pyridin-3-yl (Parent) | Meta to Nitrogen | Baseline electronic and steric profile. |

| Pyridin-2-yl | Ortho to Nitrogen | Potential for steric hindrance, altered conformation, and direct electronic interaction with the nitrogen lone pair. |

| Pyridin-4-yl | Para to Nitrogen | Strong electronic communication across the ring, influencing basicity and charge distribution. |

Introducing additional functional groups onto the pyridine ring is a powerful method for modifying the parent compound's properties. However, the electron-deficient nature of the pyridine ring makes direct functionalization challenging. beilstein-journals.orgnih.gov The nitrogen atom's lone pair can coordinate with Lewis acids, further deactivating the ring towards electrophilic attack. beilstein-journals.orgnih.gov

Despite these challenges, modern synthetic methods have enabled the regioselective introduction of a wide range of substituents. Transition-metal catalysis is a cornerstone of pyridine functionalization:

Palladium-catalyzed reactions can achieve selective C3-arylation of pyridines. beilstein-journals.org

By using specific ligands, the selectivity of palladium catalysis can be directed. For example, the use of a 1,10-phenanthroline (B135089) ligand can promote C3-selective olefination by weakening the catalyst's coordination to the pyridyl nitrogen. beilstein-journals.org

Zirconium-based catalysts have been used for the hydroarylation of alkenes at the C2 position of the pyridine ring. beilstein-journals.org

These advanced synthetic tools allow for the introduction of various functional groups, such as alkyl, aryl, and amino groups, onto the pyridine scaffold. This functionalization can be used to modulate solubility, lipophilicity, and metabolic stability, which are critical parameters in various applications.

Spectroscopic and Advanced Structural Characterization of 5 Pyridin 3 Ylthiophen 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum of (5-pyridin-3-ylthiophen-2-yl)methanamine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the methylene (B1212753) (-CH₂) and amine (-NH₂) groups. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Chemical Shifts:

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts will depend on their position relative to the nitrogen atom and the thiophene substituent.

Thiophene Ring Protons: The protons on the thiophene ring will also resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm.

Methylene Protons (-CH₂): The protons of the methylene group adjacent to the thiophene ring and the amine group are expected to appear as a singlet or a multiplet in the range of δ 3.5 to 4.5 ppm. For a related compound, N-benzyl-1-(thiophen-2-yl)methanamine, the methylene protons appear at δ 4.00 ppm (s, 2H) and δ 3.84 ppm (s, 2H). rsc.org

Amine Protons (-NH₂): The amine protons typically show a broad singlet, and its chemical shift can vary depending on the solvent and concentration. A signal around δ 1.70 ppm (s, 1H, NH) was observed for N-benzyl-1-(thiophen-2-yl)methanamine. rsc.org

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to have chemical shifts in the range of δ 120 to 150 ppm.

Thiophene Ring Carbons: The carbons of the thiophene ring typically resonate between δ 120 and 145 ppm. For N-benzyl-1-(thiophen-2-yl)methanamine, the thiophene carbons appear at δ 144.24, 126.75, 125.06, and 124.55 ppm. rsc.org

Methylene Carbon (-CH₂): The carbon of the methylene group is expected to appear in the range of δ 40 to 50 ppm. In N-benzyl-1-(thiophen-2-yl)methanamine, a related carbon signal is observed at δ 47.67 ppm. rsc.org

The following table provides predicted chemical shifts for this compound based on data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | 8.5 - 8.8 | 148 - 152 |

| Pyridine C4-H | 7.8 - 8.2 | 133 - 137 |

| Pyridine C5 | - | 130 - 134 |

| Pyridine C6-H | 8.6 - 8.9 | 147 - 151 |

| Thiophene C3-H | 7.0 - 7.3 | 124 - 128 |

| Thiophene C4-H | 7.2 - 7.5 | 126 - 130 |

| Methylene (-CH₂) | 3.8 - 4.2 | 45 - 50 |

| Amine (-NH₂) | 1.5 - 2.5 (broad) | - |

To confirm the structural assignments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the pyridine and thiophene rings, confirming their connectivity. For instance, in a related thiophene-containing compound, COSY was used to assign signals unambiguously. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. HSQC would be essential for definitively assigning the ¹³C signals for each protonated carbon in the pyridine and thiophene rings, as well as the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected between the methylene protons and the carbons of the thiophene ring, and between the protons of one ring and the carbons of the other, confirming the linkage between the pyridine and thiophene moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can help to determine the preferred conformation of the molecule by showing through-space correlations between protons that are close to each other, even if they are not directly bonded.

Dynamic NMR (DNMR) studies are used to investigate the conformational dynamics of molecules, such as the rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barrier between the pyridine and thiophene rings. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for conformational exchange. However, no specific dynamic NMR studies for this compound or its close derivatives were found in the reviewed literature.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For the derivative, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, the calculated exact mass for the [M+H]⁺ ion (C₂₈H₂₂N₂OS) was m/z 435.1526, and the experimentally found value was 435.1545, confirming its elemental composition. mdpi.com For this compound (C₁₀H₁₀N₂S), the predicted exact mass can be calculated.

| Compound | Formula | Ion | Calculated Exact Mass (m/z) |

| This compound | C₁₀H₁₀N₂S | [M+H]⁺ | 191.0638 |

In mass spectrometry, molecules are ionized and then fragmented. The analysis of these fragments provides valuable information about the structure of the original molecule. For this compound, the fragmentation pathway would likely involve the following key steps:

Loss of the amine group: A common fragmentation pathway for primary amines is the loss of NH₂ or NH₃.

Benzylic cleavage: The bond between the methylene group and the thiophene ring is a benzylic-type bond and would be susceptible to cleavage, leading to the formation of a stable tropylium-like ion.

Ring fragmentation: The pyridine and thiophene rings themselves can undergo fragmentation, leading to characteristic smaller ions.

A plausible fragmentation pathway would start with the molecular ion [M]⁺, followed by cleavage at the C-C bond between the methylene group and the thiophene ring, or cleavage of the C-N bond of the aminomethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its amine, thiophene, and pyridine moieties.

The IR spectrum of this compound can be dissected into regions corresponding to its constituent functional groups. The primary amine (-CH₂NH₂) group typically shows a pair of medium-intensity N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ range. elixirpublishers.com

The thiophene ring contributes several characteristic bands. The C-H stretching vibrations of the aromatic thiophene protons are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically occur in the 1500-1400 cm⁻¹ region. nih.gov A key indicator for the thiophene moiety is the C-S stretching vibration, which can be observed around 800 cm⁻¹. nih.gov

The pyridine ring also presents a distinct spectroscopic signature. Aromatic C-H stretching is found near 3050 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations for pyridine are typically observed in the 1600-1450 cm⁻¹ range. elixirpublishers.comresearchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is another identifiable feature for pyridine derivatives. researchgate.net

Table 1: Expected Characteristic IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| C-N Stretch | 1250 - 1020 | |

| Thiophene | Aromatic C-H Stretch | ~3100 |

| Aromatic C=C Ring Stretch | 1500 - 1400 | |

| C-S Stretch | ~800 | |

| Pyridine | Aromatic C-H Stretch | ~3050 |

| Aromatic C=C/C=N Ring Stretch | 1600 - 1450 | |

| Ring Breathing | ~1000 |

In the solid state, the primary amine group and the nitrogen atom of the pyridine ring in this compound are capable of participating in hydrogen bonding. nih.gov The amine group can act as a hydrogen bond donor through its N-H bonds, while the lone pair of electrons on the pyridine nitrogen allows it to function as a hydrogen bond acceptor. nih.govyoutube.com

These intermolecular hydrogen bonds (e.g., N-H···N) can significantly influence the position and shape of the N-H stretching bands in the IR spectrum. youtube.com In the presence of hydrogen bonding, the N-H stretching vibrations typically shift to lower frequencies (a redshift) and become broader and more intense compared to the gas phase or in a non-polar solvent. This phenomenon occurs because the hydrogen bond weakens the N-H covalent bond, thereby lowering the energy required to excite its stretching vibration. Analysis of these spectral shifts provides valuable information about the strength and nature of the supramolecular assembly in the crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, which possesses a conjugated system of π-electrons spanning the thiophene and pyridine rings, this technique is particularly informative. rsc.org

The UV-Vis absorption spectrum of this compound is expected to be dominated by intense π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system. researchgate.net The conjugation between the electron-rich thiophene ring and the electron-deficient pyridine ring leads to a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to the individual, unconjugated heterocycles. rsc.org

The specific λ_max values are influenced by the extent of π-electron delocalization. rsc.org Thiophene-based chromophores are known for their strong absorption properties. rsc.orgrsc.org Theoretical and experimental studies on similar thiophene-based pyridine derivatives have shown that these systems exhibit significant absorption in the UV-A and near-visible regions. rsc.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Description |

| π → π | π → π | 250 - 400 nm | High-intensity absorption due to the extended conjugated aromatic system. |

| n → π | n → π | >300 nm | Lower intensity absorption involving non-bonding electrons on N or S. |

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in solvent polarity. The presence of both a potential electron-donating group (aminomethyl) and polar heteroaromatic rings suggests that this compound may exhibit solvatochromic behavior. nih.gov

In polar solvents, the ground state of the molecule may be stabilized differently than the excited state, leading to a shift in the absorption maximum. For instance, if the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a bathochromic shift (positive solvatochromism). Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may be observed. Studying these shifts in a range of solvents with varying polarities can provide insights into the charge distribution in the molecule's ground and excited states. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not detailed here, analysis of related structures allows for a well-founded prediction of its key features. researchgate.netresearchgate.net

The analysis would reveal the relative orientation of the thiophene and pyridine rings. The dihedral angle between the two rings is a critical parameter, indicating the degree of planarity of the molecular backbone, which in turn affects the extent of π-conjugation. acs.org In similar structures, these rings are often found to be nearly coplanar to maximize electronic delocalization. researchgate.net

Table 3: Predicted Solid-State Structural Parameters from X-ray Crystallography

| Parameter | Expected Value/Feature | Significance |

| Dihedral Angle | Small angle between the mean planes of the thiophene and pyridine rings. | Indicates the degree of co-planarity and potential for π-system conjugation. |

| Bond Lengths/Angles | Consistent with sp² hybridization for ring atoms; typical C-N, C-S, C=C, and C=N bond lengths. wikipedia.org | Confirms the covalent bonding framework and geometry of the molecule. |

| Hydrogen Bonding | Intermolecular N-H···N interactions forming supramolecular assemblies. nih.gov | Dictates the crystal packing and contributes to the stability of the solid state. |

| π-π Stacking | Parallel displacement or T-shaped arrangements between aromatic rings of neighboring molecules. nih.gov | Contributes to the cohesive energy and packing efficiency of the crystal. |

| Crystal System | Dependent on molecular symmetry and packing; common systems include monoclinic or orthorhombic. researchgate.netwikipedia.org | Provides fundamental information about the symmetry and unit cell of the crystal. |

Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies

The crystal structure of the derivative, (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, reveals a monoclinic crystal system. nih.gov The arrangement of molecules in the crystal lattice is primarily governed by weak C-H···O hydrogen bonds. nih.gov These interactions link inversion-related molecules to form dimers. These dimeric units are further connected by additional C-H···O hydrogen bonds, creating chains that extend along the a-axis direction. nih.gov This network of hydrogen bonds results in a stable supramolecular assembly. The key intermolecular interactions are detailed in the table below.

| Interaction | Type | Geometry | Significance |

| C-H···O | Hydrogen Bond | - | Links molecules into dimers and chains. nih.gov |

Specific geometric details for the hydrogen bonds were not provided in the source material.

Conformational Preferences and Torsional Angles in the Crystalline State

The conformation of (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one in the crystalline state is characterized by an E configuration with respect to the C=C double bond of the prop-2-en-1-one linker. nih.gov The molecule is not entirely planar. The pyridine and the two phenyl rings are oriented at significant dihedral angles relative to the central thiophene ring. nih.gov The prop-2-en-1-one unit is nearly planar, and this planarity extends to the adjacent pyridine and thiophene rings to some extent. nih.gov

The specific torsional and dihedral angles provide a quantitative description of the molecule's three-dimensional shape.

| Parameter | Value (°) | Description |

| C16—C17—C18—C19 Torsion Angle | 177.90 (1) | Confirms the E configuration of the ethenyl bond. nih.gov |

| O1—C17—C18—C19 Torsion Angle | 8.2 (3) | Indicates the near planarity of the prop-2-en-1-one unit. nih.gov |

| Dihedral angle (Carbonyl bridge - Pyridyl ring) | 7.22 (7) | Shows the relative orientation of the carbonyl group and the pyridine ring. nih.gov |

| Dihedral angle (Carbonyl bridge - Thiophene ring) | 7.07 (8) | Shows the relative orientation of the carbonyl group and the thiophene ring. nih.gov |

| Dihedral angle (Pyridine ring - Thiophene ring) | 10.1 (5) | Describes the twist between the two heterocyclic rings. nih.gov |

| Dihedral angle (Phenyl ring 1 - Thiophene ring) | 71.7 (6) | Indicates a significant twist of one of the terminal phenyl groups relative to the thiophene core. nih.gov |

| Dihedral angle (Phenyl ring 2 - Thiophene ring) | 68.7 (5) | Indicates a significant twist of the other terminal phenyl group relative to the thiophene core. nih.gov |

Polymorphism and Crystallinity Studies